16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
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Overview
Description
16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a synthetic organic compound belonging to the class of steroids. This compound is characterized by its complex polycyclic structure, which includes a cyclopenta[a]phenanthrene core with various functional groups attached. It is often studied for its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, starting from simpler steroidal precursors. One common approach involves the chlorination of a suitable steroidal intermediate, followed by cyclization and functional group modifications to achieve the desired structure. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms such as chlorine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential biological activities, such as hormone-like effects or interactions with specific receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a chemical reagent in industrial processes.
Mechanism of Action
The mechanism of action of 16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist of certain hormone receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene core.
Testosterone: An androgenic hormone with a related steroidal structure.
Cortisol: A glucocorticoid hormone with a similar polycyclic framework.
Uniqueness
16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is unique due to the presence of the chlorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20377-68-8 |
---|---|
Molecular Formula |
C18H21ClO |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H21ClO/c1-18-9-8-13-12-5-3-2-4-11(12)6-7-14(13)15(18)10-16(19)17(18)20/h2-5,13-16H,6-10H2,1H3 |
InChI Key |
CQCDLLULWREDCF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Cl)CCC4=CC=CC=C34 |
Origin of Product |
United States |
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